Cas no 69481-42-1 (Benzonitrile, hydroxy-)

Benzonitrile, hydroxy- structure
Benzonitrile, hydroxy- structure
Product Name:Benzonitrile, hydroxy-
CAS No:69481-42-1
MF:C7H5NO
MW:119.120701551437
CID:523096
PubChem ID:11907
Update Time:2025-04-19

Benzonitrile, hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, hydroxy-
    • Cyanophenol
    • Hydroxybenzonitrile
    • orthocyanophenol
    • o-Hydroxybenzonitrile
    • 2-hydroxylbenzonitrile
    • EN300-20326
    • 2-cyano phenol
    • 2-Hydroxybenzonitrile
    • Bunitrolol Intermediates
    • MFCD00002145
    • FT-0612583
    • Hydroxy Benzonitrile
    • 69481-42-1
    • 2-hydroxyphenyl cyanide
    • Z104477750
    • InChI=1/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9
    • o-Hydoxybenzonitrile
    • NSC-53558
    • EINECS 210-259-3
    • 611-20-1
    • o-hydroxybenzonitril
    • (R)-2-METHYLSUCCINICACID4-TERT-BUTYLESTER
    • DTXSID3041661
    • o-Cyanophenol
    • 2-Hydroxybenzonitrile, 99%
    • Tox21_302110
    • CCG-302494
    • 2-hydroxy benzonitrile
    • 2-Hydroxy-benzonitrile
    • DTXCID1021661
    • Salicylnitrile
    • NSC53558
    • Q27260915
    • Benzonitrile, 2-hydroxy-
    • Salicylonitrile
    • EC 210-259-3
    • CS-W013585
    • UNII-51RSM8K1VZ
    • NS00007735
    • SCHEMBL5756
    • AM20050114
    • A21190
    • HY-W012869
    • Febuxostat Impurity
    • AB01333378-02
    • AKOS000120269
    • NCGC00255417-01
    • F0001-1605
    • STR01814
    • 2-Cyanphenol
    • CHEBI:194657
    • Q-200267
    • AC-3142
    • 2-Cyanophenol
    • cyano-phenol
    • NCGC00340789-01
    • NSC 53558
    • BDBM36298
    • 51RSM8K1VZ
    • Benzonitrile, o-hydroxy-
    • CAS-611-20-1
    • 0R0
    • CHEMBL195342
    • Inchi: 1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
    • InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 119.03715
  • Monoisotopic Mass: 119.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 44Ų

Experimental Properties

  • PSA: 44.02
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD